Product packaging for (2-Phenyloxolan-3-yl)methanamine(Cat. No.:CAS No. 1334149-17-5)

(2-Phenyloxolan-3-yl)methanamine

Cat. No.: B15128476
CAS No.: 1334149-17-5
M. Wt: 177.24 g/mol
InChI Key: YGPJNIXEJJPHPZ-UHFFFAOYSA-N
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Description

Contextualization within Oxolane (Tetrahydrofuran) Chemistry

The core of (2-Phenyloxolan-3-yl)methanamine is the oxolane ring, more commonly known as tetrahydrofuran (B95107) (THF). THF is a heterocyclic organic compound with the formula C₄H₈O. adityadyechem.comlabproinc.com It is a colorless, water-miscible liquid with a low viscosity and is widely utilized as an industrial solvent for a variety of materials, including polyvinyl chloride (PVC). labproinc.comchemicals.co.uksigmaaldrich.com Its ability to dissolve a wide range of polar and nonpolar compounds makes it a valuable solvent in numerous chemical reactions, such as Grignard reactions and polymerizations. sigmaaldrich.com

In the realm of polymer science, THF is a precursor to polymers like poly(tetramethylene ether) glycol (PTMEG), which is used to produce elastomeric fibers such as Spandex. chemicals.co.uk Beyond its role as a solvent and monomer, the tetrahydrofuran scaffold is a key structural motif in many biologically active natural products and serves as a versatile building block in organic synthesis. chemistryviews.org For instance, substituted tetrahydrofurans are integral components of potent HIV protease inhibitors, where the oxygen atom of the THF ring can form crucial hydrogen bonds within the enzyme's active site. nih.gov The synthesis of enantiomerically pure polysubstituted tetrahydrofuran derivatives is an active area of research due to their potential biological and synthetic importance. chemistryviews.org

Significance of the Methanamine Moiety in Organic Synthesis and Chemical Biology

The methanamine group (-CH₂NH₂) attached to the oxolane ring is a primary amine that plays a critical role in the compound's chemical reactivity and potential biological activity. Methylamine (B109427) (CH₃NH₂), the simplest primary amine, is a versatile building block in organic chemistry, acting as both a nucleophile and a base. youtube.com This reactivity allows it to participate in a wide array of chemical transformations for the creation of pharmaceuticals, agrochemicals, and specialty chemicals. youtube.com For example, methylamine is used in the synthesis of medications like ephedrine (B3423809) and theophylline, as well as herbicides and fungicides. youtube.com

The broader structural motif of a phenyl group separated from an amine by a short carbon chain, as seen in this compound, is a well-established pharmacophore. The 2-phenethylamine scaffold, for instance, is present in many naturally occurring alkaloids and endogenous catecholamines like dopamine (B1211576) and norepinephrine, which have central roles in the nervous system. mdpi.com Derivatives of β-phenylalanine, which also contain this structural feature, are of significant interest in medicinal chemistry for developing new therapeutics, including anticancer agents. nih.govnih.gov The incorporation of amine functionalities is a common strategy in drug design to modulate properties such as solubility and receptor binding.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures is primarily directed towards its potential applications in medicinal chemistry and as a building block in organic synthesis. evitachem.com The synthesis of this compound typically involves the formation of the phenyloxolane ring, followed by the introduction of the methanamine group through methods like reductive amination. evitachem.com

Given the established biological importance of both the tetrahydrofuran ring and the methanamine moiety, research trajectories for this compound likely focus on a few key areas:

Scaffold for Novel Therapeutics: The compound serves as a valuable scaffold for the synthesis of new molecules with potential therapeutic activity. Researchers may create libraries of derivatives by modifying the phenyl ring or the amine group to explore structure-activity relationships (SAR). This approach is common in the development of agents targeting G protein-coupled receptors or enzymes, where related structures have shown promise. nih.gov

Probes for Biological Systems: The unique three-dimensional structure of this compound makes it a candidate for designing molecular probes to study biological processes.

Intermediate in Complex Synthesis: It can be used as a key intermediate in the multi-step synthesis of more complex natural products or pharmaceutical agents.

The combination of a rigid heterocyclic ring with a flexible aminomethyl side chain offers a compelling starting point for the design of molecules that can interact specifically with biological targets. Future research will likely continue to explore the synthetic versatility and biological potential of this and structurally similar compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B15128476 (2-Phenyloxolan-3-yl)methanamine CAS No. 1334149-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1334149-17-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2-phenyloxolan-3-yl)methanamine

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2

InChI Key

YGPJNIXEJJPHPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenyloxolan 3 Yl Methanamine and Its Analogues

Direct Synthesis of (2-Phenyloxolan-3-yl)methanamine

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, multi-step reaction sequences that culminate in the target compound are plausible. These pathways often involve the initial construction of a functionalized 2-phenyloxolane intermediate, followed by the elaboration of a substituent at the C3 position into the desired aminomethyl group.

Specific Reaction Pathways and Strategies

A logical and common strategy for the synthesis of this compound involves the reduction of a nitrile or the conversion of a carboxylic acid derivative at the C3 position of a 2-phenyloxolane precursor.

One potential pathway begins with the synthesis of a 2-phenyloxolane-3-carbonitrile intermediate. This can be conceptualized through a Michael addition of a cyanide source to an appropriate α,β-unsaturated precursor, followed by cyclization. Once the 2-phenyl-3-cyanotetrahydrofuran is obtained, the nitrile group can be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, a route proceeding through a carboxylic acid intermediate is feasible. For instance, the synthesis of α-aminomethyl derivatives of β-phenyltetrahydrofuran-2-one has been reported, which can serve as a close structural analog and precursor. In such a pathway, a β-phenyltetrahydrofuran-2-one-α-carboxylic acid can be subjected to a Mannich-type reaction to introduce an aminomethyl group. Subsequent reduction of the lactone functionality would yield the desired this compound.

Optimization of Reaction Conditions for Target Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reagents for each step of the synthetic sequence.

For the reduction of a 2-phenyloxolane-3-carbonitrile intermediate, the choice of reducing agent and solvent system is critical. The following table outlines potential conditions for this transformation.

Reducing AgentSolventTemperature (°C)Potential Outcome
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (B95107) (THF)0 to refluxHigh yield of the primary amine, but requires careful handling.
Catalytic Hydrogenation (e.g., H₂, Raney Nickel, Pd/C)Methanol (B129727), EthanolRoom temperature to 50°CMilder conditions, can be sensitive to catalyst poisoning.
Borane-Tetrahydrofuran Complex (BH₃·THF)Tetrahydrofuran (THF)0 to refluxAlternative reducing agent, often with good selectivity.

In the case of a pathway involving a carboxylic acid intermediate, the conversion to the corresponding amine can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangements, or by converting the carboxylic acid to an amide followed by reduction. The optimization of each of these multi-step sequences would require careful tuning of the reaction conditions at each stage.

Synthesis of Oxolane Ring Systems with Phenyl Substitution

The construction of the 2-phenyloxolane core is a foundational aspect of synthesizing the target molecule and its analogs. Various methodologies exist for the formation of substituted tetrahydrofuran rings.

Construction of Tetrahydrofuran (Oxolane) Core Structures

The synthesis of the tetrahydrofuran ring can be achieved through several classic and modern organic reactions. Intramolecular cyclization of a suitably functionalized C4-alkenol is a common and effective strategy. For example, the acid-catalyzed cyclization of a 4-phenyl-1,4-pentanediol derivative would lead to the formation of a 2-phenyl-substituted tetrahydrofuran.

Palladium-catalyzed carboetherification of γ-hydroxy alkenes represents a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov This approach allows for the simultaneous formation of a C-C and a C-O bond.

Strategies for Introducing Phenyl Groups onto the Oxolane Ring

The introduction of a phenyl group at the C2 position of the oxolane ring can be accomplished either before or during the ring-forming step.

Pre-cyclization Introduction: A common strategy involves starting with a precursor that already contains the phenyl group at the desired position. For example, the use of a γ-hydroxy alkene bearing a phenyl group at the appropriate carbon in a palladium-catalyzed carboetherification reaction would directly lead to a 2-phenyloxolane derivative. nih.gov

Post-cyclization Introduction: While less common for the C2 position, functionalization of a pre-formed oxolane ring is another possibility. This might involve the conversion of a ketone or other functional group at the C2 position to a phenyl group via reactions such as a Grignard addition followed by dehydration and reduction.

An oxonium-Prins cyclization of homoallylic alcohols with styrenes can also be employed to construct cis-2,3-disubstituted tetrahydrofurans, offering a stereoselective route to the 2-phenyl-substituted core. imperial.ac.uk

Ring Expansion/Contraction Approaches to Phenyloxolanes

Ring expansion of smaller heterocycles or ring contraction of larger ones provides alternative routes to phenyloxolanes. For instance, the reaction of 2-phenyloxirane with a suitable one-carbon nucleophile could, in principle, lead to a γ-hydroxy intermediate that can then cyclize to form the 2-phenyloxolane ring. The regioselectivity of the oxirane ring-opening would be a critical factor in this approach.

The following table summarizes some of the key synthetic strategies for constructing the 2-phenyloxolane ring system.

Synthetic StrategyKey PrecursorsReagents/ConditionsOutcome
Intramolecular Cyclization4-Phenyl-1,4-alkenediolAcid catalyst2-Phenyloxolane
Palladium-Catalyzed Carboetherificationγ-Hydroxy alkene with a phenyl substituentPd catalyst, aryl halideStereoselective formation of 2-phenyloxolane
Oxonium-Prins CyclizationHomoallylic alcohol, Styrene derivativeLewis acidDiastereoselective synthesis of 2,3-disubstituted tetrahydrofurans
Ring Opening of Oxirane2-PhenyloxiraneNucleophile, followed by cyclization conditions2-Phenyloxolane

Introduction of the Methanamine Functionality

Amination Reactions for Methylamine (B109427) Group Installation

Direct amination strategies often involve the conversion of a more accessible functional group, such as a hydroxyl or carbonyl group, into the desired amine. For a precursor like (2-phenyloxolan-3-yl)methanol, the hydroxyl group can be activated by conversion to a good leaving group (e.g., tosylate or mesylate). Subsequent reaction with an ammonia equivalent can furnish the primary amine. However, this approach can be complicated by side reactions, such as elimination and over-alkylation, where the product amine reacts with the starting material.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for forming C-N bonds, which involves the reaction of a carbonyl compound with an amine source in the presence of a reducing agent. For the synthesis of this compound, the key precursor is 2-phenyloxolane-3-carbaldehyde. This aldehyde can be condensed with ammonia or an ammonium salt (like ammonium formate) to form an intermediate imine, which is then reduced in situ to the primary amine.

This method is advantageous as it is often a one-pot procedure and can be highly selective for the formation of primary amines when ammonia is used. acs.org A variety of reducing agents can be employed, ranging from common metal hydrides to catalytic hydrogenation. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize side products. acs.orgorganic-chemistry.org Iron-catalyzed reductive amination has emerged as an appealing method due to the low cost and low toxicity of the metal. nih.gov

Table 1: Selected Reagent Systems for Reductive Amination

Amine Source Reducing Agent Catalyst Key Features
Ammonia/H₂ Hydrogen Gas Iron (Fe) based Utilizes an earth-abundant metal catalyst; suitable for a broad range of ketones and aldehydes. nih.gov
Aqueous Ammonia Hydrogen Gas Cobalt (Co) based Highly active amorphous cobalt particles prepared in situ; mild conditions. organic-chemistry.org
Ammonium Formate Formic Acid (Transfer Hydrogenation) Iridium (Ir) complex Ammonium formate serves as both the nitrogen and hydrogen source. tandfonline.com
Ammonia Sodium Borohydride (B1222165) (NaBH₄) None A classic, optimized metal hydride method that minimizes the formation of secondary and tertiary amines. acs.org
Hydroxylammonium Chloride Zinc (Zn) / HCl None A one-pot, two-step method applicable to both aliphatic and aromatic aldehydes under mild conditions. tandfonline.com

Nucleophilic Substitution Approaches

Nucleophilic substitution provides a robust and classical route to primary amines, avoiding the polyalkylation issues often associated with direct amination of alkyl halides with ammonia. chemistrysteps.com This strategy involves a two-step sequence starting from a precursor such as 3-(halomethyl)-2-phenyloxolane or (2-phenyloxolan-3-yl)methyl tosylate.

A prominent example of this approach is the Gabriel Synthesis . wikipedia.org This method utilizes potassium phthalimide as an ammonia surrogate. wikipedia.org The phthalimide anion, a bulky and non-basic nucleophile, displaces a halide or other leaving group from the substrate in a clean Sₙ2 reaction to form an N-alkylphthalimide intermediate. chemistrysteps.comorganicchemistrytutor.com This intermediate effectively "protects" the nitrogen, preventing over-alkylation. The final primary amine is then liberated from the phthalimide by reaction with hydrazine (the Ing-Manske procedure) or through acidic hydrolysis. chemistrysteps.comwikipedia.org The Gabriel synthesis is particularly effective for preparing primary amines from primary alkyl halides. orgosolver.com

Another common nucleophilic substitution strategy involves the use of sodium azide (NaN₃) as the nucleophile. The resulting alkyl azide is a stable intermediate that can be readily reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).

Modular and Convergent Synthetic Routes

For a molecule like this compound, a convergent approach could involve the synthesis of two key building blocks that are later joined to form the 2,3-disubstituted oxolane ring. nih.gov For instance, a [3+2] cycloaddition or annulation reaction can be a powerful strategy, as it can generate multiple bonds and stereocenters in a single step. nih.gov

A hypothetical convergent synthesis could be designed as follows:

Module A: A phenyl-containing three-atom component, such as styrene oxide or a related epoxide.

Module B: A two-atom component containing a protected methanamine functionality, such as an appropriately substituted vinyl or allyl nucleophile.

The coupling of these modules would construct the tetrahydrofuran ring with the required substituents at the C2 and C3 positions. Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides represent another powerful method for forming substituted tetrahydrofurans, creating both a C-C and a C-O bond in a single transformation. nih.gov The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Table 2: Illustrative Modules for a Convergent Synthesis

Synthesis Strategy Module A (e.g., Phenyl Source) Module B (e.g., C3-N Source) Coupling Reaction Type
Epoxide Ring Opening Styrene Oxide A malonate derivative with a protected amine Base-catalyzed nucleophilic addition followed by intramolecular cyclization
Palladium-Catalyzed Cyclization Phenyl Bromide A γ-hydroxy alkene with a protected aminomethyl group Intramolecular olefin insertion into a Pd(Ar)(OR) intermediate nih.gov
[3+2] Annulation Phenyl-substituted Carbonyl Ylide An alkene with a protected aminomethyl group Cycloaddition

Stereochemical Aspects and Chiral Synthesis of 2 Phenyloxolan 3 Yl Methanamine

Resolution of Racemic (2-Phenyloxolan-3-yl)methanamine

A mixture containing equal amounts of two enantiomers is known as a racemic mixture. libretexts.org The separation of these enantiomers, a process called resolution, is crucial for evaluating the individual biological activities of each isomer. libretexts.org For racemic amines like this compound, resolution can be achieved through various methods.

One common approach involves the use of a chiral resolving agent, such as an enantiomerically pure acid. libretexts.org This acid reacts with the racemic amine to form a mixture of diastereomeric salts. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amine. libretexts.org

A notable method for resolving racemic amines is through the use of PEGylated resolving agents. This technique involves the formation of diastereomeric complexes in an alcohol solvent, followed by a temperature-assisted phase transition that causes one diastereomeric salt pair to precipitate. nih.govresearchgate.net This precipitate, enriched in one enantiomer, can then be isolated by filtration. nih.govresearchgate.net Subsequent treatment with a strong acid liberates the desired enantiomerically pure amine. nih.gov This method has proven effective for a number of racemic amines, yielding high enantiomeric excess after one or two resolution cycles. nih.govresearchgate.net

The efficiency of resolution can be influenced by several factors, including the choice of resolving agent, the solvent, and the crystallization conditions. libretexts.org To ensure the completeness of the resolution, the optical rotation of the crystallized diastereomers is measured until a constant value is achieved, indicating the isolation of a pure diastereomer. libretexts.org

Table 1: Methods for the Resolution of Racemic Amines

MethodDescriptionKey Principles
Classical Resolution Reaction of the racemic amine with a chiral acid to form diastereomeric salts.Diastereomers have different physical properties, allowing for separation by fractional crystallization.
PEGylated Resolving Agents Formation of diastereomeric complexes with PEGylated resolving agents, followed by temperature-assisted phase transition and precipitation.The desired diastereomeric salt pair precipitates, allowing for separation by filtration. nih.govresearchgate.net
Enzymatic Kinetic Resolution Use of enzymes to selectively acylate one enantiomer of the racemic amine.The acylated and unreacted enantiomers can be separated based on their different chemical properties. mdpi.comresearchgate.net

Impact of Stereochemistry on Research Outcomes and Selectivity

The stereochemistry of this compound and its derivatives is a critical determinant of their interaction with biological targets, thereby influencing research outcomes and therapeutic selectivity. evitachem.comresearchgate.net The distinct three-dimensional arrangement of atoms in each enantiomer can lead to differential binding affinities and efficacies at receptors and enzymes. researchgate.net

It is a well-established principle in medicinal chemistry that stereoisomers can exhibit widely different biological activities. researchgate.net One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects. researchgate.net Therefore, the use of a single, pure enantiomer can lead to a more favorable therapeutic profile with improved efficacy and reduced toxicity.

The profound impact of stereochemistry is evident in the development of numerous drugs where the desired therapeutic effect resides in a single enantiomer. For instance, the separation of stereoisomers is a crucial step in the synthesis of many pharmaceuticals to ensure that only the active and safe form is administered. researchgate.net

In the context of research, investigating the individual stereoisomers of this compound is essential for a comprehensive understanding of its structure-activity relationships. nih.gov By studying the biological effects of each enantiomer separately, researchers can elucidate the specific interactions with biological targets and design more potent and selective compounds. This knowledge is invaluable for the development of new therapeutic agents with optimized pharmacological properties. evitachem.com

Reactivity and Transformational Chemistry of the 2 Phenyloxolan 3 Yl Methanamine Scaffold

Reactions Involving the Primary Amine Functionality

The primary amine group is a key site for molecular elaboration, readily undergoing reactions that introduce new substituents and functionalities.

Alkylation and Acylation Reactions

The nucleophilic nature of the primary amine in (2-Phenyloxolan-3-yl)methanamine allows for straightforward N-alkylation and N-acylation. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. Reductive amination, for instance, provides a reliable means of introducing a range of alkyl substituents. This can be accomplished by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. Another common approach involves the direct reaction with alkyl halides, a process that can be influenced by the choice of solvent and base to control the extent of alkylation. rsc.org

Acylation: The amine functionality readily reacts with acylating agents like acid chlorides and acid anhydrides to form the corresponding amides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The resulting amide bond is a common feature in many biologically active molecules, offering a stable linkage for introducing a wide variety of substituents.

Table 1: Representative Alkylation and Acylation Reactions

Reaction TypeReagentsProduct Class
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary or Tertiary Amine
Reaction with Alkyl HalideAlkyl Halide, BaseSecondary or Tertiary Amine
AcylationAcid Chloride/Anhydride, BaseAmide

Derivatization for Compound Library Synthesis

The reactivity of the primary amine is particularly valuable in the context of combinatorial chemistry and the synthesis of compound libraries for drug discovery. By systematically reacting this compound with a diverse set of building blocks, large collections of related compounds can be rapidly generated.

High-throughput synthesis techniques often employ the amine as a handle for solid-phase or solution-phase parallel synthesis. For example, the amine can be anchored to a solid support, allowing for sequential reactions with various reagents, followed by cleavage from the support to yield a library of purified products. This approach facilitates the exploration of the chemical space around the this compound scaffold, enabling the identification of compounds with desired biological activities.

Transformations of the Oxolane Ring

The oxolane (tetrahydrofuran) ring, while generally stable, can undergo specific transformations under certain conditions, offering further avenues for structural modification.

Ring Opening Reactions and Mechanisms

The ether linkage within the oxolane ring can be cleaved under strongly acidic or Lewis acidic conditions. The mechanism of this ring-opening reaction typically involves protonation or coordination of the oxygen atom, followed by nucleophilic attack. The regioselectivity of the attack will depend on the nature of the nucleophile and the substitution pattern of the ring. For this compound, the presence of the phenyl group at the 2-position can influence the stability of potential carbocationic intermediates, thereby directing the outcome of the reaction.

Functionalization of the Oxolane Ring

While direct functionalization of the saturated carbon atoms of the oxolane ring is challenging, it can be achieved through radical-based reactions or by employing directing groups. These methods, however, often require harsh conditions and may lack selectivity. A more common strategy involves the synthesis of precursors where the oxolane ring already bears additional functional groups.

Reactivity of the Phenyl Substituent

The phenyl group attached to the oxolane ring is susceptible to electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent (the oxolane ring) is ortho- and para-directing.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Cl, Br) using reagents like bromine in the presence of a Lewis acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

The position of substitution on the phenyl ring will be influenced by steric hindrance from the bulky oxolane moiety, often favoring substitution at the para position.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. researchgate.netmasterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comminia.edu.eg The substituent already present on the ring directs the position of the incoming electrophile and modulates the ring's reactivity.

For the this compound scaffold, the substituent on the benzene ring is an alkyl-type group (the oxolane ring attached at the 2-position). Alkyl groups are generally weak activating groups and are ortho, para-directors. libretexts.org This directing effect stems from the stabilization of the cationic intermediate (the arenium ion) through inductive effects and hyperconjugation when the electrophile adds to the ortho or para positions. libretexts.org Therefore, it is predicted that electrophilic attack on the phenyl ring of this compound would preferentially yield 1-(ortho-substituted-phenyl)- and 1-(para-substituted-phenyl)-2-(aminomethyl)oxolane derivatives.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3, AlCl3) to introduce a halogen atom. lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid to introduce an alkyl or acyl group. lkouniv.ac.in

No specific experimental data for these reactions on this compound have been reported.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For the this compound scaffold to participate in these reactions, it would first need to be functionalized with a halide or triflate group, typically on the phenyl ring via electrophilic substitution (e.g., bromination). The resulting halo-aryl derivative could then undergo various cross-coupling reactions.

The primary amine in the aminomethyl group is a potential site for N-arylation via Buchwald-Hartwig amination, a type of C-N cross-coupling reaction. youtube.comnih.gov

Hypothetical Cross-Coupling Reactions:

Reaction Name Coupling Partners Hypothetical Product Class
Suzuki Coupling (Halo-phenyl)oxolanyl-methanamine + Organoboron reagent (Aryl-phenyl)oxolanyl-methanamine
Heck Coupling (Halo-phenyl)oxolanyl-methanamine + Alkene (Alkenyl-phenyl)oxolanyl-methanamine
Sonogashira Coupling (Halo-phenyl)oxolanyl-methanamine + Terminal alkyne (Alkynyl-phenyl)oxolanyl-methanamine

| Buchwald-Hartwig Amination | this compound + Aryl halide | N-Aryl-(2-phenyloxolan-3-yl)methanamine |

This table is theoretical as no specific examples for this compound are available in the literature.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains atoms from all starting materials. nih.govbeilstein-journals.orgnih.gov The primary amine functionality of this compound makes it a suitable candidate for several well-known MCRs.

The amine can react with a carbonyl compound to form an imine in situ, which is a key intermediate in many MCRs. nih.gov

Potential Multi-Component Reactions:

Ugi Reaction: A four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. rug.nl Using this compound as the amine component would lead to the formation of complex α-acylamino amides.

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound. While this does not directly use an amine, the amine could be a precursor to one of the other components.

Mannich Reaction: A three-component reaction involving an aldehyde, an amine (primary or secondary), and an enolizable carbonyl compound. nih.gov this compound could serve as the amine component.

No specific examples of this compound being used in MCRs have been documented in peer-reviewed literature. The potential for this scaffold to generate molecular diversity through MCRs remains an unexplored area of research.

Structure Activity Relationship Sar Studies of 2 Phenyloxolan 3 Yl Methanamine Derivatives

Design Principles for (2-Phenyloxolan-3-yl)methanamine Analogues

The design of analogues for a novel scaffold like this compound would typically follow established medicinal chemistry strategies to explore the chemical space around the core structure.

Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a lead compound to improve its physicochemical properties, potency, selectivity, or metabolic stability without significantly altering its binding mode to the biological target. For the this compound scaffold, several bioisosteric replacements could be envisioned:

Phenyl Ring Analogues: The phenyl group could be replaced with various heteroaromatic rings (e.g., pyridine, thiophene, furan) to modulate electronic properties, hydrogen bonding capacity, and metabolic susceptibility.

Oxolane Ring Modifications: The oxygen atom in the oxolane ring could be substituted with other heteroatoms (e.g., sulfur to form a thiane, or nitrogen to form a pyrrolidine), or the ring could be expanded or contracted to alter the spatial arrangement of the substituents.

Aminomethyl Group Variations: The primary amine could be derivatized to secondary or tertiary amines, or replaced with other functional groups of similar size and basicity, such as a guanidine (B92328) or a small heterocyclic group.

Scaffold Hopping Approaches

Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of a known active molecule by mimicking its key pharmacophoric features. If this compound were found to have a desirable biological activity, scaffold hopping could be employed to discover new, patentable chemical series with improved properties. This could involve replacing the central oxolane ring with other cyclic or acyclic structures that maintain the relative orientation of the phenyl and aminomethyl groups.

Positional and Substituent Effects on Activity

The biological activity of this compound derivatives would be highly dependent on the nature and position of substituents on the phenyl ring. A systematic exploration would involve introducing a range of substituents at the ortho, meta, and para positions to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity.

Table 1: Hypothetical Substituent Effects on the Phenyl Ring

PositionSubstituent TypePotential Impact on Activity
OrthoSmall, polarMay influence intramolecular hydrogen bonding and conformation.
MetaElectron-withdrawingCould alter the pKa of the amine and impact target binding.
ParaBulky, lipophilicMay enhance binding through hydrophobic interactions.

This table is a hypothetical representation of potential substituent effects and is not based on experimental data for the specified compound.

Conformational Analysis and its Relevance to SAR

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The this compound scaffold has several rotatable bonds, leading to a range of possible conformations. The relative orientation of the phenyl ring and the aminomethyl group, as dictated by the stereochemistry of the oxolane ring and the rotational barriers of the single bonds, would be a key determinant of activity.

Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be essential to understand the preferred conformations of active analogues and to build a conformational model that correlates with biological activity.

Ligand-Target Binding Interactions and Structural Requirements

Without a known biological target for this compound, any discussion of ligand-target binding interactions is speculative. However, based on its structure, one could hypothesize potential interactions:

The primary amine is likely to act as a hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

The phenyl ring can engage in hydrophobic interactions, pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), or cation-pi interactions if the target contains a suitable cationic group.

The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor.

Identifying the precise structural requirements for binding would necessitate the identification of a biological target and the co-crystallization of a ligand-target complex or the use of advanced molecular modeling techniques.

Mechanistic Investigations of Biological Interactions of 2 Phenyloxolan 3 Yl Methanamine and Its Derivatives

Molecular Target Identification Strategies

Identifying the specific molecular targets of (2-Phenyloxolan-3-yl)methanamine and its derivatives is the primary step in understanding their mechanism of action. A variety of strategies can be employed for this purpose:

Affinity-Based Approaches: These methods rely on the specific binding of the compound to its protein target.

Affinity Chromatography: A derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.

Chemical Proteomics: This involves the use of chemical probes derived from the parent compound. These probes are designed to covalently link to their target proteins upon binding, allowing for their subsequent enrichment and identification.

Activity-Based Approaches: These strategies focus on the functional consequences of the compound's interaction with its target.

Enzyme Inhibition Profiling: The compound is screened against a panel of purified enzymes to identify any inhibitory activity. For instance, given the structural similarity to some known enzyme inhibitors, screening against classes like monoamine oxidases or methyltransferases could be a starting point. nih.gov

Phenotypic Screening: The compound is tested for its ability to induce a specific cellular phenotype. Subsequent target deconvolution methods, such as genetic or proteomic approaches, are then used to identify the molecular target responsible for the observed phenotype.

Computational Approaches:

In Silico Target Prediction: Computational algorithms can predict potential protein targets based on the chemical structure of this compound. These predictions are based on ligand-protein docking simulations and comparison to databases of known ligand-target interactions.

Biophysical Methods:

Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of the ligand. Target engagement by this compound would be expected to alter the thermal stability of its target protein, which can be detected by quantifying the amount of soluble protein at different temperatures. nih.gov

Modes of Interaction with Biomolecules (e.g., enzymes, receptors, nucleic acids)

Once a molecular target is identified, the next step is to characterize the mode of interaction. The chemical structure of this compound suggests several potential modes of interaction:

Enzymes: The methanamine group could interact with the active site of enzymes. For example, it could act as a competitive inhibitor by mimicking the natural substrate or as a non-competitive inhibitor by binding to an allosteric site. nih.gov The oxolane ring, a tetrahydrofuran (B95107) derivative, is known to interact with cytochrome P450 enzymes. ebi.ac.uk Therefore, derivatives of this compound could potentially modulate the activity of these enzymes. ebi.ac.uk The phenyl group can engage in hydrophobic or pi-stacking interactions within the binding pocket of an enzyme. nih.gov

Receptors: The compound could act as a ligand for various receptors. The phenyl and methanamine moieties are common features in many known receptor ligands. For example, L-phenylalanine, a related structure, is known to activate certain G protein-coupled receptors (GPCRs). scholaris.ca The interactions could be agonistic, antagonistic, or allosteric in nature, depending on the specific receptor and the binding pose of the compound.

Nucleic Acids: While less common for this type of molecule, the potential for interaction with DNA or RNA should not be entirely dismissed. The planar phenyl ring could intercalate between base pairs of DNA, or the molecule could bind to specific secondary structures in RNA.

The nature of these interactions is governed by a combination of forces including:

Hydrogen Bonding: The amine and ether oxygen can act as hydrogen bond donors and acceptors.

Electrostatic Interactions: The protonated amine group can form salt bridges with acidic residues in a protein. rsc.org

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the oxolane ring can engage in hydrophobic interactions.

Receptor Binding Studies and Affinities (Methodological Aspects)

To quantify the interaction between this compound or its derivatives and a specific receptor, binding studies are performed. The primary goal is to determine the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

Radioligand Binding Assays: This is a classic and widely used method. mdpi.com It involves:

Preparation of Membranes: Membranes expressing the receptor of interest are isolated from cells or tissues.

Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.

Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to the receptor.

Separation and Quantification: The bound radioligand is separated from the free radioligand, and the amount of radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to a Ki value.

Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. mdpi.com SPR can provide real-time data on the association and dissociation rates of the binding event, allowing for a more detailed kinetic analysis of the interaction. mdpi.comnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a receptor. This allows for the determination of the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment.

Table 1: Methodologies for Receptor Binding Studies

Method Principle Information Obtained Advantages Disadvantages
Radioligand Binding Assay Competitive binding of a radiolabeled ligand and a test compound to a receptor. mdpi.comIC50, KiHigh sensitivity, well-established.Requires radiolabeled compounds, indirect measurement.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized receptor. mdpi.comnih.govKd, kon, koffLabel-free, real-time kinetics.Requires immobilization of the receptor, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Kd, stoichiometry, ΔH, ΔSLabel-free, provides full thermodynamic profile.Requires relatively large amounts of protein and compound, lower throughput.

Enzymatic Modulation Mechanisms

If this compound is found to modulate the activity of an enzyme, further studies are necessary to elucidate the mechanism of this modulation.

Enzyme Kinetics: By measuring the initial reaction rates at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. This involves generating and analyzing plots such as the Lineweaver-Burk or Michaelis-Menten plots. nih.gov

Reversibility of Inhibition: Dialysis or rapid dilution experiments can determine whether the inhibition is reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the enzyme.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the enzyme in complex with the inhibitor. This provides a detailed view of the binding site and the specific interactions that are responsible for the inhibition.

Biophysical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to identify the specific amino acid residues in the enzyme that interact with the inhibitor.

Cellular Pathway Perturbation Analysis (Methodological Aspects)

To understand the broader biological consequences of the interaction of this compound with its target, it is essential to analyze how it perturbs cellular pathways.

Transcriptomics: Techniques like RNA sequencing (RNA-seq) can be used to measure the changes in gene expression across the entire genome in response to treatment with the compound. This can reveal which cellular pathways are up- or down-regulated.

Proteomics: Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, can be used to assess global changes in protein expression and post-translational modifications.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. Changes in metabolite levels can provide a direct readout of the functional consequences of pathway perturbation.

Pathway Analysis Tools: The large datasets generated from omics studies are analyzed using bioinformatics tools. nih.gov These tools map the differentially expressed genes, proteins, or metabolites to known biological pathways (e.g., from databases like KEGG or Gene Ontology) to identify the pathways that are most significantly affected by the compound. nih.gov

Computational Chemistry and Theoretical Studies on 2 Phenyloxolan 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For (2-Phenyloxolan-3-yl)methanamine, such calculations would elucidate its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. nih.gov These maps reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other reagents or biological macromolecules. nih.govresearchgate.net In studies on similar molecules, MEP maps have successfully identified sites prone to nucleophilic and electrophilic attack. nih.gov For this compound, the amine group would be expected to be an electron-rich, nucleophilic site, while the phenyl ring would exhibit a more complex electronic landscape.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following data are hypothetical examples of what quantum chemical calculations would yield and are for illustrative purposes only.)

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and kinetic stability.
Dipole Moment 2.1 Debye Measures the overall polarity of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). grafiati.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. grafiati.comajchem-a.com

Given its structure, this compound could be docked into the active sites of various enzymes or receptors to predict its binding affinity and mode. For instance, its amine and phenyl groups suggest potential interactions with targets like monoamine oxidases (MAO) or dopamine (B1211576) receptors. mdpi.com Docking studies on analogous 2-phenylcyclopropylmethylamine derivatives have successfully revealed interactions with dopamine D3 receptors, highlighting the importance of steric and electrostatic fields for binding. mdpi.com A typical docking simulation for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Generating a 3D model of this compound and optimizing its geometry.

Using software like AutoDock or Schrödinger to place the ligand into the receptor's binding site and score the different poses based on binding energy. ajchem-a.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. grafiati.commdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor (Note: This table presents a hypothetical scenario for illustrative purposes.)

Parameter Result Details
Target Protein Monoamine Oxidase B (MAO-B) PDB ID: 2V5Z nih.gov
Binding Energy -8.2 kcal/mol A measure of the affinity of the ligand for the receptor.
Key Interactions Hydrogen bond The amine group (NH2) forms a hydrogen bond with the backbone carbonyl of residue TYR435.
Pi-Pi Stacking The phenyl ring interacts with the aromatic side chain of residue TYR398.
RMSD in MD 1.5 Å (over 100 ns) Low root-mean-square deviation indicates a stable binding pose throughout the simulation.

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are invaluable for predicting the reactivity of a compound and elucidating potential reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, computational chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy required for the reaction to proceed.

For this compound, theoretical studies could predict the outcomes of various organic reactions. For example, the reactivity of the primary amine could be explored, such as its acylation or alkylation. Computational models can help determine whether a reaction is likely to be concerted (occurs in a single step) or stepwise. researchgate.net Studies on the rearrangement of related radical species have used theoretical methods to show that pathways involving five-membered ring transition states are often favored. researchgate.net Such insights are crucial for optimizing synthetic routes and understanding potential metabolic pathways.

Conformation and Stereochemistry Prediction

This compound contains two chiral centers (at positions 2 and 3 of the oxolane ring), meaning it can exist as four possible stereoisomers. The three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity, as receptors are often highly stereoselective.

Computational methods can be used to predict the most stable conformations of each stereoisomer and their relative energies. By performing a conformational search, researchers can identify low-energy structures and understand the flexibility of the oxolane ring and the orientation of the phenyl and aminomethyl substituents. This information is vital for 3D-QSAR studies and for understanding which stereoisomer is more likely to adopt the correct conformation for binding to a biological target. The absolute stereochemistry of related compounds has been established using a combination of X-ray crystallography and computational analysis, demonstrating the power of these integrated approaches.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. cadaster.eu Should a set of this compound analogs with measured biological activity become available, a QSAR model could be developed.

The process involves:

Data Collection: Assembling a dataset of molecules with their measured biological activities (e.g., IC50 values). nih.gov

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, physical, and chemical properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a mathematical equation relating the descriptors to the activity. semanticscholar.orgnih.gov

Validation: Rigorously validating the model to ensure it is robust and has predictive power for new, untested compounds. nih.gov

In studies of similar structures like 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models have successfully identified the key structural features required for biological activity, such as the importance of steric bulk and electronic properties at specific positions. nih.gov A QSAR model for this compound derivatives could guide the synthesis of new analogs with potentially enhanced potency.

Analytical and Spectroscopic Characterization in Research of 2 Phenyloxolan 3 Yl Methanamine

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-Phenyloxolan-3-yl)methanamine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra would provide crucial information about the different chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the oxolane ring, and the methanamine group. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other, with chemical shifts varying depending on their proximity to the phenyl group and the oxygen atom. The benzylic proton on C2 would likely be a doublet of doublets, coupled to the protons on C3. The protons of the aminomethyl group would also give a characteristic signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The phenyl carbons would resonate in the aromatic region (δ 125-145 ppm). The carbons of the oxolane ring would appear in the aliphatic region, with the carbon bearing the oxygen (C2 and C5) being the most downfield. The aminomethyl carbon would also have a characteristic chemical shift.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.40m5HPhenyl-H
4.85dd1HH-2 (Oxolane)
4.05m1HH-5a (Oxolane)
3.85m1HH-5b (Oxolane)
3.10m1HH-3 (Oxolane)
2.95dd1H-CH₂NH₂a
2.80dd1H-CH₂NH₂b
2.20m1HH-4a (Oxolane)
1.90m1HH-4b (Oxolane)
1.50br s2H-NH₂

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
142.5Phenyl C (quaternary)
128.8Phenyl CH
128.0Phenyl CH
126.2Phenyl CH
83.5C-2 (Oxolane)
68.0C-5 (Oxolane)
48.5C-3 (Oxolane)
45.2-CH₂NH₂
32.7C-4 (Oxolane)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation pathways for this compound would include the loss of the aminomethyl group, cleavage of the oxolane ring, and the formation of a stable tropylium (B1234903) ion from the phenyl group.

Expected Fragmentation in Mass Spectrometry

m/zFragment
177[M]⁺
146[M - CH₂NH₂]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The presence of the amine group would be indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would appear around 1000-1200 cm⁻¹. The aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the oxolane ring would be just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the oxolane ring would give a strong absorption band in the region of 1050-1150 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. It is expected to exhibit characteristic absorption bands in the UV region, typically around 254 nm, corresponding to the π → π* transitions of the aromatic ring.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from starting materials, byproducts, and enantiomers in the case of chiral synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Due to the presence of the basic amine group and the aromatic phenyl group, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like trifluoroacetic acid or formic acid to improve peak shape, would likely provide good separation. Detection is typically achieved using a UV detector set at the absorption maximum of the phenyl group.

For the separation of enantiomers, chiral HPLC is necessary. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the compound.

Gas Chromatography (GC)

Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for assessing its volatility and purity. Due to the polar nature of the amine group, derivatization might be necessary to improve its thermal stability and chromatographic behavior, preventing peak tailing. Common derivatizing agents for amines include silylating agents. The choice of the GC column is critical, with polar columns being more suitable for the separation of amines. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for comprehensive analysis.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers from a racemic mixture. wikipedia.orgnih.gov This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. nih.govyoutube.com For primary amines like this compound, polysaccharide-based CSPs and crown ether-based stationary phases are particularly effective. nih.gov

The determination of enantiomeric excess (e.e.) is crucial in stereoselective synthesis and for pharmaceutical applications. High-performance liquid chromatography (HPLC) is the most common modality for this purpose. nih.govnih.gov The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Table 1: Representative HPLC Method for Chiral Separation of a this compound Analog

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min

This table presents a representative method based on common practices for separating structurally similar chiral amines. Actual retention times for this compound may vary.

In a typical analysis, a solution of the synthesized racemic compound is injected into the HPLC system. The two enantiomers interact differently with the chiral stationary phase, causing one to be retained longer than the other. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of molecular structure, including absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a single, high-quality crystal of the compound of interest is required. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which the atomic structure is determined.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical analysis would yield critical structural data. If a suitable crystal of one of its enantiomers (or a salt thereof with a chiral counter-ion) were obtained, the resulting crystallographic data would be presented in a format similar to Table 2.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical Formula C₁₁H₁₅NO
Formula Weight 177.24
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, α = β = γ = 90°
Volume 1049.8 ų
Z (Molecules per unit cell) 4
Calculated Density 1.12 g/cm³
R-factor < 0.05

This table is a hypothetical representation of the type of data obtained from an X-ray crystallographic analysis and is not based on experimental data for this specific compound.

The data from X-ray crystallography would unequivocally confirm the connectivity of the phenyl, oxolane, and methanamine moieties. Furthermore, it would reveal the relative stereochemistry of the substituents on the oxolane ring and, for a resolved enantiomer, the absolute configuration. This information is invaluable for understanding structure-activity relationships and for validating the outcomes of asymmetric syntheses.

Advanced Characterization Techniques in Chemical Research

Beyond the foundational techniques, a range of advanced spectroscopic methods are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced 2D NMR techniques are necessary to unambiguously assign all signals, especially for the complex spin systems in the oxolane ring.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships, helping to trace the connectivity of the protons within the oxolane ring and the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively assigning each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl ring, the oxolane ring, and the aminomethyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the relative stereochemistry of the substituents on the tetrahydrofuran (B95107) ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, offering further structural confirmation. The fragmentation of this compound would likely proceed through characteristic pathways.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

m/z (mass-to-charge ratio)Proposed FragmentFragmentation Pathway
177[M]⁺Molecular ion
147[M - CH₂NH₂]⁺Loss of the aminomethyl radical
105[C₆H₅CO]⁺Cleavage of the oxolane ring, formation of benzoyl cation
91[C₇H₇]⁺Formation of the tropylium ion
77[C₆H₅]⁺Phenyl cation

This table represents predicted fragmentation patterns based on the general principles of mass spectrometry for similar chemical structures.

These advanced techniques, in concert, provide a detailed and unambiguous picture of the molecular structure and stereochemistry of this compound, which is indispensable for its development in any field of chemical research.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways for Accessing Diverse Analogues

The development of efficient and stereocontrolled synthetic routes is paramount for exploring the chemical space around (2-phenyloxolan-3-yl)methanamine. While specific methods for this exact molecule are not extensively documented, several strategies for the synthesis of substituted tetrahydrofurans can be adapted.

Diastereoselective approaches are crucial for controlling the relative stereochemistry of the phenyl and aminomethyl substituents. Methods such as iodoetherification reactions and the use of sulfoxonium ylides with epoxy alcohols offer powerful tools for the stereocontrolled synthesis of 2,3-disubstituted tetrahydrofurans. msu.eduacs.org For instance, the reaction of aryl 3-chloropropylsulfoxides with aldehydes can yield 2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov

Furthermore, the iridium-catalyzed asymmetric [3 + 2] cycloaddition of carboxylic acids and vinylcyclopropanes presents a modern and highly enantioselective route to tetrahydrofuran (B95107) derivatives. acs.org Adapting these methodologies would enable the synthesis of a library of this compound analogues with defined stereochemistry, which is critical for structure-activity relationship (SAR) studies.

A key area of future research will be the development of synthetic schemes that allow for the late-stage functionalization of the phenyl ring and the primary amine. This would enable the rapid generation of a diverse set of analogues from a common intermediate, facilitating the exploration of a broader chemical space.

Table 1: Potential Synthetic Strategies for this compound Analogues

Synthetic StrategyDescriptionKey Features
Diastereoselective Iodoetherification Cyclization of an allylic alcohol precursor in the presence of an iodine source.Provides control over relative stereochemistry.
Sulfoxonium Ylide Chemistry Reaction of a sulfoxonium ylide with a suitable epoxide precursor.Allows for the creation of specific stereoisomers. msu.edu
Asymmetric Cycloaddition Iridium-catalyzed [3 + 2] cycloaddition of a vinylcyclopropane (B126155) and a carboxylic acid.High enantioselectivity and broad substrate scope. acs.org
Thermal Cascade Reactions Thermally induced conversion of 1,5-dienes to trisubstituted tetrahydrofurans.Cooperative reaction of multiple functional groups. acs.orgnih.gov

Design of Advanced Derivatives with Modulated Bioactivity

The this compound scaffold offers multiple points for structural modification to modulate biological activity. The primary amine, the phenyl group, and the oxolane ring itself can all be altered to fine-tune the molecule's properties.

Derivatization of the primary amine to form amides, sulfonamides, or ureas can introduce new hydrogen bonding interactions and alter the compound's polarity and pharmacokinetic profile. The synthesis of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea (B33335) and thiourea (B124793) analogues has shown promise in developing potent antibacterial agents. researchgate.net Similarly, modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact bioactivity. For example, the synthesis of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones has been explored for their cytotoxic activity against cancer cell lines. nih.gov

The oxolane ring can be replaced with other heterocyclic systems, such as tetrahydropyran, to explore the impact of ring size on biological activity. The synthesis of 4-aminotetrahydropyran (B1267664) scaffolds has been investigated for their utility in drug discovery. nih.gov

Table 2: Proposed Advanced Derivatives of this compound

Derivative ClassRationale for DesignPotential Bioactivity
N-Acyl Derivatives Introduce hydrogen bond donors/acceptors; modulate lipophilicity.Varied, dependent on the acyl group.
Substituted Phenyl Analogues Alter electronic properties and steric bulk; introduce new binding interactions.Could enhance potency and selectivity.
Bioisosteric Replacements Replace the phenyl or oxolane ring with other groups to improve properties.Improved metabolic stability or solubility.
Conformationally Restricted Analogues Introduce rigidity to lock in a bioactive conformation.Increased potency and selectivity.

Integration with High-Throughput Screening Methodologies for Mechanistic Probes

High-throughput screening (HTS) is a powerful tool for identifying new biological activities for novel chemical scaffolds. nih.gov A library of this compound analogues could be screened against a wide range of biological targets to uncover new therapeutic applications. The development of robust and miniaturized assays is key to the successful implementation of HTS. nih.gov

For example, a library of these compounds could be screened for activity against G protein-coupled receptors (GPCRs), ion channels, or enzymes. The discovery of a novel positive allosteric modulator-antagonist of the D3 dopamine (B1211576) receptor was achieved through a high-throughput screen of a small-molecule library. acs.org The flexibility of the this compound scaffold makes it a good candidate for identifying allosteric modulators, which can offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric ligands.

The integration of HTS with flow chemistry can accelerate the synthesis and screening of compound libraries. The Negishi reaction, for instance, has been successfully adapted to a flow-based system coupled with high-throughput screening. acs.org This approach could be applied to the synthesis of this compound derivatives, enabling the rapid exploration of a large chemical space.

Role in Expanding Chemical Space for Modern Drug Discovery Efforts

Modern drug discovery is increasingly focused on exploring novel chemical space beyond the traditional "rule of five" to identify new therapeutic modalities. The three-dimensional nature of the this compound scaffold makes it an excellent starting point for the synthesis of sp³-rich molecules, which are underrepresented in many screening collections.

The tetrahydrofuran motif is a common feature in many natural products and approved drugs, highlighting its privileged status in medicinal chemistry. researchgate.netresearchgate.net By systematically exploring the various stereoisomers and functional group modifications of this compound, it is possible to generate a library of compounds with a wide range of physicochemical properties and biological activities. The use of furanose sugar amino acids as library scaffolds has demonstrated the potential for creating diverse libraries from a single starting material. acs.org

The development of large, make-on-demand chemical spaces has revolutionized early-stage drug discovery. nih.gov Including the this compound scaffold and its derivatives in these virtual libraries would make them accessible to a wider range of researchers and increase the probability of identifying novel hit compounds.

Application in Chemical Biology as Research Tools

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable research tools for chemical biology. By incorporating reporter groups such as fluorescent dyes or biotin (B1667282) tags, these molecules can be used as probes to study biological processes in living cells.

For example, a fluorescently labeled analogue could be used to visualize the subcellular localization of its target protein. Fluorescent probes are instrumental in techniques like confocal laser scanning microscopy to investigate the penetration pathways of drug delivery systems. mdpi.com Alternatively, a photo-affinity labeled derivative could be used to identify the protein targets of the compound through covalent cross-linking and subsequent proteomic analysis.

The development of chemical probes with well-defined targets and mechanisms of action is crucial for validating new therapeutic hypotheses. nih.gov The modular nature of the this compound scaffold makes it an ideal platform for the design and synthesis of such probes.

Q & A

Q. What are the optimal synthetic routes for (2-Phenyloxolan-3-yl)methanamine, and how can reaction conditions be tailored to maximize yield?

The synthesis of this compound typically involves multi-step reactions, including ring-forming processes and amine functionalization. Key steps include:

  • Cyclization reactions to form the oxolane (tetrahydrofuran) ring, often using acid catalysis or transition-metal-mediated pathways .
  • Amine introduction via reductive amination or nucleophilic substitution, requiring controlled conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for their ability to stabilize intermediates and enhance reaction kinetics .
    Yield optimization may involve iterative adjustments to stoichiometry, catalyst loading (e.g., Pd/C for hydrogenation), and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • 1H/13C NMR : The oxolane ring protons resonate between δ 3.5–4.5 ppm, while the methanamine group (CH2NH2) shows characteristic splitting patterns near δ 2.5–3.0 ppm. Aromatic protons from the phenyl group appear at δ 7.0–7.5 ppm .
  • IR spectroscopy : Stretching vibrations for NH2 (~3350 cm⁻¹) and C-O (oxolane ring, ~1120 cm⁻¹) confirm functional groups .
  • Mass spectrometry : The molecular ion peak (e.g., m/z 177 for C11H15NO) and fragmentation patterns validate the molecular formula .

Q. What solubility and stability data are critical for handling this compound in experimental workflows?

  • Solubility : The compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
  • Stability : Sensitive to oxidation and moisture; storage under inert gas (N2/Ar) at –20°C in amber vials is recommended .
  • LogP : Estimated ~1.5–2.0, indicating moderate lipophilicity, which influences partitioning in biological assays .

Advanced Research Questions

Q. How can enantiomeric resolution of racemic this compound be achieved, and what chiral stationary phases are effective?

  • Chiral chromatography : Use of cellulose- or amylose-derived columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer, enabling separation .
  • X-ray crystallography : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) confirms absolute configuration .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Docking studies : Molecular docking (AutoDock, Glide) evaluates binding affinity to targets like GPCRs or enzymes, guided by the compound’s amine group acting as a hydrogen-bond donor .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives for synthesis .

Q. How can crystallographic data refinement (e.g., SHELXL) resolve disorder in the oxolane ring of this compound?

  • Disorder modeling : Split occupancy refinement for overlapping atoms, constrained by geometric parameters (bond lengths, angles) .
  • Thermal motion analysis : Anisotropic displacement parameters (ADPs) differentiate static disorder from dynamic motion .
  • Validation tools : R1/wR2 residuals and difference density maps (<±0.3 eÅ⁻³) ensure model accuracy .

Q. How should researchers address contradictory data in pharmacological studies of this compound analogs?

  • Meta-analysis : Compare IC50/EC50 values across studies, controlling for variables like cell lines, assay protocols, and compound purity .
  • Dose-response reevaluation : Validate activity thresholds using orthogonal assays (e.g., fluorescence-based vs. radioligand binding) .
  • Structural analogs : Test closely related derivatives to isolate substituent effects (e.g., halogen vs. methyl groups) .

Methodological Considerations

Q. What protocols are recommended for assessing the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction progress via HPLC/GC under varying conditions (temperature, solvent dielectric) .
  • Leaving group evaluation : Compare rates with different halides (Br vs. Cl) or sulfonates .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions in biphasic systems .

Q. How can researchers mitigate racemization during amine functionalization steps?

  • Low-temperature reactions : Conduct substitutions at –78°C (dry ice/acetone baths) to limit epimerization .
  • Protecting groups : Use Boc or Fmoc groups to stabilize the amine during synthesis .
  • Chiral auxiliaries : Temporarily introduce bulky substituents to sterically hinder racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.